molecular formula C9H14N2O B2604864 2-(2-Pyridin-4-yl-ethylamino)-ethanol CAS No. 98841-27-1

2-(2-Pyridin-4-yl-ethylamino)-ethanol

Cat. No.: B2604864
CAS No.: 98841-27-1
M. Wt: 166.224
InChI Key: TYOVBYMKRWIZOV-UHFFFAOYSA-N
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Description

2-(2-Pyridin-4-yl-ethylamino)-ethanol is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.224. The purity is usually 95%.
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Scientific Research Applications

Protecting Groups for Carboxylic Acids

  • 2-(Pyridin-2-yl)ethanol has been identified as an effective protecting group for carboxylic acids. It can be selectively removed either chemically under alkaline conditions or thermally at or above 110 °C, while remaining stable under acidic conditions and resisting catalytic hydrogenolysis (Elladiou & Patrickios, 2012).

Synthesis and Characterization of Complexes

  • The compound has been used in the synthesis of a novel Imidazo[1,5-a]Pyridine Derivative and its cadmium chloride complex. The complex has been characterized by elemental analysis, FT-IR, Raman and 1H NMR spectroscopy, and single-crystal X-ray diffraction (Hakimi et al., 2012).
  • Additionally, the synthesis of Schiff base ligands derived from 2-(2-aminoethylamino)ethanol and their Cu(II) complexes has been reported. These ligands have been used to probe the effect of arm length and inter- and intramolecular interactions in complex formation (Keypour et al., 2015).

Catalysis and Chemical Sensing

  • Research has explored the use of 2-(2-Pyridin-4-yl-ethylamino)-ethanol derivatives in catalytic processes, such as ethylene oligomerization by nickel(II) complexes chelated by (amino)pyridine ligands (Nyamato et al., 2016).
  • Also, it has been used in the synthesis of a chemosensor for monitoring Zn2+ concentrations in living cells and aqueous solution. This sensor showed a remarkable fluorescence enhancement in the presence of Zn2+ (Park et al., 2015).

Properties

IUPAC Name

2-(2-pyridin-4-ylethylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c12-8-7-11-6-3-9-1-4-10-5-2-9/h1-2,4-5,11-12H,3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOVBYMKRWIZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCNCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.